2-Hydroxy-3-phenoxypropanamide
Overview
Description
2-Hydroxy-3-phenoxypropanamide is an organic compound with the molecular formula C9H11NO3 It is a derivative of propanamide, featuring a hydroxy group and a phenoxy group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-phenoxypropanamide can be achieved through several methods. One common approach involves the reaction of 3-phenoxypropanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydroxamic acid, which subsequently cyclizes to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure efficient conversion of starting materials to the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-phenoxypropanamide.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Phenoxypropanamide
Reduction: 2-Hydroxy-3-phenoxypropylamine
Substitution: Various substituted phenoxypropanamides
Scientific Research Applications
2-Hydroxy-3-phenoxypropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-phenoxypropanamide involves its interaction with specific molecular targets. The hydroxy and phenoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
3-Phenoxypropanamide: Lacks the hydroxy group, resulting in different reactivity and biological activity.
2-Hydroxy-3-phenoxypropanoic acid: Contains a carboxylic acid group instead of an amide group, leading to different chemical properties.
2-Hydroxy-3-phenoxypropylamine: The amine derivative of 2-Hydroxy-3-phenoxypropanamide, with distinct chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both hydroxy and phenoxy groups, which confer specific reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-hydroxy-3-phenoxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-9(12)8(11)6-13-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBYLHAXBYNPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340481 | |
Record name | 2-Hydroxy-3-phenoxypropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710-12-3 | |
Record name | 2-Hydroxy-3-phenoxypropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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